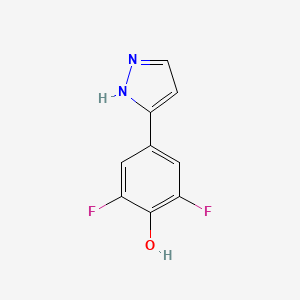

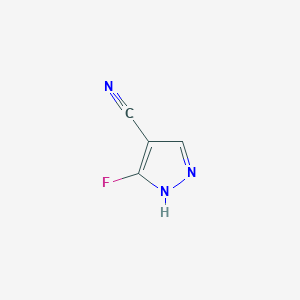

3-Fluoro-1H-pyrazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

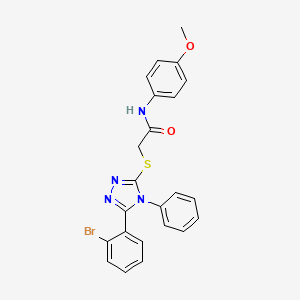

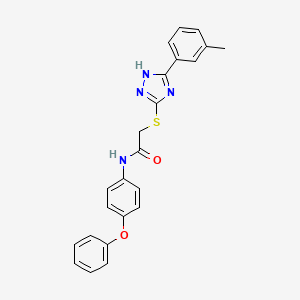

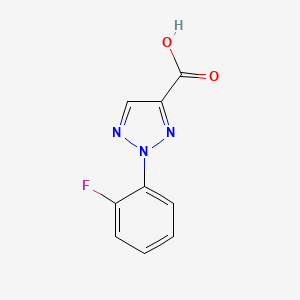

3-Fluoro-1H-pyrazole-4-carbonitrile: is a chemical compound with the molecular formula C₄H₂FN₃ and a molecular weight of approximately 111.08 g/mol . It belongs to the class of pyrazole derivatives and contains both a fluorine atom and a cyano group (carbonitrile) in its structure.

Preparation Methods

Synthetic Routes:: The synthesis of 3-Fluoro-1H-pyrazole-4-carbonitrile involves a one-pot condensation reaction. Here’s how it’s done:

- Pyrazole-4-aldehydes react with hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium.

- Dehydration of the oxime occurs using a catalytic amount of orthophosphoric acid (H₃PO₄) at elevated temperatures (around 100 °C) to yield the novel pyrazole-4-carbonitrile .

Industrial Production Methods:: While the specific industrial production methods may vary, the one-pot condensation reaction described above can be adapted for large-scale synthesis. The process is metal-free, cost-effective, and atom-efficient, resulting in excellent yields (98–99%).

Chemical Reactions Analysis

Reactions Undergone:: 3-Fluoro-1H-pyrazole-4-carbonitrile can participate in various chemical reactions, including:

Oxidation: It may undergo oxidation reactions.

Substitution: Substitution reactions involving the fluorine atom are possible.

Other Transformations: Depending on the reaction conditions, it can engage in other transformations.

- Other reagents specific to the desired transformation.

Formic Acid (HCOOH): Used as a medium for the initial condensation step.

Orthophosphoric Acid (H₃PO₄): Catalyzes the dehydration step.

Major Products:: The major product is this compound itself.

Scientific Research Applications

3-Fluoro-1H-pyrazole-4-carbonitrile finds applications in various fields:

Medicinal Chemistry: It serves as a precursor for synthesizing medicinally important compounds.

Agrochemicals: Used in the development of pesticides and herbicides.

Materials Science: May contribute to the synthesis of polymers and synthetic rubbers.

Mechanism of Action

The specific mechanism by which 3-Fluoro-1H-pyrazole-4-carbonitrile exerts its effects depends on the context of its use. Further research is needed to elucidate its molecular targets and pathways.

Properties

Molecular Formula |

C4H2FN3 |

|---|---|

Molecular Weight |

111.08 g/mol |

IUPAC Name |

5-fluoro-1H-pyrazole-4-carbonitrile |

InChI |

InChI=1S/C4H2FN3/c5-4-3(1-6)2-7-8-4/h2H,(H,7,8) |

InChI Key |

PSFFMZMZBVXGKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=C1C#N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Difluoromethoxy)-6-ethoxybenzo[d]oxazole](/img/structure/B11772576.png)

![3-Methyl-6,6A-dihydro-3AH-cyclopenta[D]isoxazol-5(4H)-one](/img/structure/B11772582.png)